Pyridaben (2-tert-Butyl-5-(4-tert-butylbenzylthio)-4-chloropyridazin-3(2H)-one) is a pyridazinone derivative developed by Nissan Chemical Industries, Ltd. []. It is classified as a new acaricide and insecticide [] used primarily for controlling mites and some insects, such as whiteflies, aphids, and thrips [, ]. In scientific research, Pyridaben serves as a valuable tool for studying pest control, resistance mechanisms, and environmental fate.
Pyridaben can be synthesized through several methods, with a focus on green chemistry principles to minimize environmental impact. Key synthetic routes include:
These methods highlight the evolution towards more sustainable practices in chemical synthesis.
The molecular structure of pyridaben is defined by its complex arrangement of atoms that confer its biological activity. The key features include:
The stereochemistry and electronic configuration play crucial roles in its interaction with biological targets, particularly in pest control applications.
Pyridaben undergoes various chemical reactions that affect its stability and efficacy:
Understanding these reactions is essential for assessing the environmental impact and safety of pyridaben usage.
Pyridaben acts primarily through inhibition of mitochondrial respiration in target pests. It disrupts the electron transport chain by binding to complex III, leading to:
Research indicates that this targeted action minimizes harm to beneficial species while effectively controlling pest populations .
Pyridaben possesses several notable physical and chemical properties:
These properties are critical for its formulation into effective agricultural products.
Pyridaben has diverse applications beyond agriculture:
Pyridaben is a potent mitochondrial toxicant that primarily targets Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain (ETC). As a member of the METI (mitochondrial electron transport inhibitor) acaricides, it binds with high affinity to the hydrophobic pocket of Complex I, blocking electron transfer from NADH to ubiquinone. This inhibition halts ATP synthesis and disrupts cellular energy metabolism [1] [3]. The compound's extreme hydrophobicity (log Kow = 6.37) facilitates its concentration in mitochondrial membranes, enhancing its inhibitory potency [10].
Pyridaben specifically targets the PSST subunit of Complex I, as evidenced by competitive binding assays using tritiated dihydrorotenone (³H-DHR). Research demonstrates that pyridaben displaces ³H-DHR from its binding site with higher efficacy than rotenone itself, indicating overlapping binding domains but distinct affinity profiles [1]. The PSST subunit constitutes part of the quinone-binding pocket, and pyridaben's tert-butylbenzylthio moiety facilitates hydrophobic interactions that stabilize its binding. Mutagenesis studies in Tetranychus urticae reveal that point mutations in the PSST subunit (e.g., T28A) confer cross-resistance to pyridaben and other Complex I inhibitors, confirming this subunit as a critical binding target [6].
Table 1: Binding Characteristics of Pyridaben to Complex I
Parameter | Pyridaben | Rotenone | Dihydrorotenone |
---|---|---|---|
IC₅₀ (nM) (Rat liver mitochondria) | 2.4 | 4.8 | 6.2 |
³H-DHR displacement potency | High | Moderate | Reference ligand |
Binding cooperativity | Positive | Negative | Negative |
Pyridaben’s inhibition of NADH:ubiquinone oxidoreductase activity causes profound bioenergetic dysfunction:
Table 2: Metabolic Consequences of Complex I Inhibition in Mammalian Cells
Parameter | Control | 10 nM Pyridaben | 100 nM Pyridaben |
---|---|---|---|
ATP levels (% control) | 100% | 65% | 15% |
ROS production (fold change) | 1.0 | 2.8 | 4.5 |
Oxygen consumption (% inhibition) | 0% | 42% | 88% |
Cells stably expressing the Saccharomyces cerevisiae NDI1 gene (encoding a rotenone-insensitive alternative NADH dehydrogenase) show complete resistance to pyridaben-induced cytotoxicity, confirming that Complex I inhibition is the primary mechanism of toxicity [1].
Pyridaben exceeds rotenone in inhibitory potency due to structural and physicochemical factors:
Table 3: Comparative Inhibitory Profiles of Complex I Inhibitors
Property | Pyridaben | Rotenone | Dihydrorotenone |
---|---|---|---|
Cell viability IC₅₀ (nM) | 1.8 | 4.9 | 6.5 |
³H-DHR binding affinity (Kd, nM) | 0.9 | 2.1 | 1.3 |
Mitochondrial ROS induction (fold vs control) | 4.5 | 2.0 | 1.8 |
Cooperativity index (Hill coefficient) | 1.7 | 0.9 | 1.1 |
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